molecular formula C8H5ClN2O B1365156 2-(4-Chlorophenyl)-1,3,4-oxadiazole CAS No. 23289-10-3

2-(4-Chlorophenyl)-1,3,4-oxadiazole

Cat. No.: B1365156
CAS No.: 23289-10-3
M. Wt: 180.59 g/mol
InChI Key: AYUDXVQMLKGODN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a 4-chlorophenyl group

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-(4-Chlorophenyl)-1,3,4-oxadiazole may also interact with various cellular targets.

Mode of Action

It’s worth noting that related compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound might interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

For instance, certain indole derivatives have been found to inhibit tubulin polymerization , which could potentially disrupt cell division and other cellular processes.

Pharmacokinetics

For example, some compounds have shown considerable proapoptotic effects, antimigratory and anti-invasive effects in a concentration-dependent manner . These properties could potentially influence the bioavailability and efficacy of this compound.

Result of Action

For instance, certain compounds have been found to exert proapoptotic effects, as well as antimigratory and anti-invasive effects . These effects suggest that this compound might have similar impacts on cellular function and behavior.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the persistence of related compounds like DDT in the environment, along with their tendency to accumulate in tissues of organisms, can lead to long-term exposure and potential bioaccumulation . This could potentially influence the action and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

2-(4-Chlorophenyl)-1,3,4-oxadiazole plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine . Additionally, this compound can bind to DNA, interfering with the replication process and leading to potential anticancer effects . The compound’s interactions with these biomolecules highlight its potential as a therapeutic agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic genes . Furthermore, this compound can modulate cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism . These cellular effects underscore the compound’s potential in cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and disrupting normal cellular functions . Additionally, the compound can intercalate into DNA, preventing the binding of transcription factors and thereby inhibiting gene expression . These molecular interactions highlight the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular proliferation and induction of apoptosis in cancer cells . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and significant therapeutic effects, such as reducing tumor growth in cancer models . At high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are essential for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolic reactions include hydroxylation and conjugation with glucuronic acid, leading to the formation of more water-soluble metabolites that can be excreted from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can bind to plasma proteins, which facilitates its distribution to various tissues . Additionally, this compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors . Additionally, this compound can accumulate in the mitochondria, leading to the disruption of mitochondrial function and induction of apoptosis . These subcellular localization patterns are critical for understanding the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-chlorobenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization with an oxidizing agent such as iodine or bromine. The reaction conditions often require refluxing in a suitable solvent like ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and the use of green chemistry principles are increasingly being adopted to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxadiazoles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

2-(4-Chlorophenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-1,3,4-oxadiazole
  • 2-(4-Methylphenyl)-1,3,4-oxadiazole
  • 2-(4-Nitrophenyl)-1,3,4-oxadiazole

Uniqueness

2-(4-Chlorophenyl)-1,3,4-oxadiazole is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(4-chlorophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUDXVQMLKGODN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=CO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469229
Record name 2-(4-Chlorophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23289-10-3
Record name 2-(4-Chlorophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 8.1 grams (0.048 mole) of 4-chlorobenzoic acid hydrazide in 300 ml of triethyl orthoformate was heated under reflux for 16 hours. The excess triethyl orthoformate was removed by distillation and the residual solid was stirred with petroleum ether to yield 7.7 grams of 2-(4-chlorophenyl)-1,3,4-oxadiazole; m.p. 129° C. The nmr spectrum was consistent with the proposed structure.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main research focus regarding diphenyl-1,3,4-oxadiazole derivatives in the context of the provided study?

A1: The study primarily investigates the potential of various substituted diphenyl-1,3,4-oxadiazole derivatives as central nervous system depressants. [] This involves synthesizing these derivatives and evaluating their effects on the central nervous system, likely through in vivo testing.

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